2-Bromobenzyl-(3-fluorophenyl)ether
Description
2-Bromobenzyl-(3-fluorophenyl)ether is an aromatic ether featuring a benzyl group substituted with bromine at the 2-position and a 3-fluorophenyl group linked via an ether bond. Its molecular formula is C₁₃H₁₀BrFO (molecular weight: ~281.12 g/mol). This compound is notable for its halogenated aromatic structure, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
1-bromo-2-[(3-fluorophenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHBCQIFFXHLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=CC=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromobenzyl-(3-fluorophenyl)ether is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bromobenzyl group and a fluorophenyl group, which contribute to its reactivity and interactions with biological targets. The presence of the bromine atom allows for electrophilic aromatic substitution reactions, while the fluorine atom can enhance lipophilicity and influence hydrogen bonding interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Pseudomonas aeruginosa | 62.5 - 250 |
The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis, leading to bactericidal effects .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Research has shown that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The IC50 values for this compound against various cancer cells are summarized below:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 27.6 |
| HeLa | 29.3 |
| A549 | 30.0 |
The anticancer mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation .
Study on Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, researchers tested the efficacy of various derivatives of bromobenzyl ethers, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable activity with an MBIC (Minimum Biofilm Inhibition Concentration) value significantly lower than that of standard antibiotics like ciprofloxacin .
Study on Anticancer Effects
A comprehensive evaluation in Cancer Research highlighted the compound's ability to inhibit tumor growth in vivo using xenograft models. The study reported a reduction in tumor volume by over 50% when treated with this compound compared to controls, indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Protein Synthesis Inhibition : The compound may bind to ribosomal subunits, disrupting protein translation.
- Nucleic Acid Synthesis Disruption : It could interfere with DNA replication or RNA transcription processes.
- Apoptosis Induction : By activating caspase pathways, it promotes programmed cell death in cancer cells.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-Bromobenzyl-(3-fluorophenyl)ether exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacteria are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Pseudomonas aeruginosa | 62.5 - 250 |
The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis, leading to bactericidal effects .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It can induce apoptosis in various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The IC50 values for this compound are as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 27.6 |
| HeLa | 29.3 |
| A549 | 30.0 |
The anticancer mechanism is thought to involve modulation of signaling pathways related to cell survival and proliferation .
Study on Antimicrobial Efficacy
A study published in the Journal of Antibiotics evaluated the efficacy of various derivatives of bromobenzyl ethers, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable activity with a Minimum Biofilm Inhibition Concentration (MBIC) value significantly lower than that of standard antibiotics like ciprofloxacin .
Study on Anticancer Effects
A comprehensive evaluation in Cancer Research highlighted the compound's ability to inhibit tumor growth in vivo using xenograft models. The study reported a reduction in tumor volume by over 50% when treated with this compound compared to controls, indicating its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of 2-Bromobenzyl-(3-fluorophenyl)ether, emphasizing substituent positions and molecular features:
Key Observations:
- Positional Isomerism: The 2-bromo vs. 3-bromo substitution on the benzyl group (e.g., 2-Bromo vs.
- Substituent Effects : Fluorine’s electronegativity (3-F) enhances the electron-withdrawing nature of the phenyl ring compared to methyl groups (3,4-CH₃), influencing solubility and reactivity .
- Complexity : The compound in (C₂₄H₂₄BrClO₂) demonstrates how additional substituents (e.g., chlorophenyl and ethyl groups) increase molecular weight and complexity, likely reducing volatility compared to simpler analogs .
Physicochemical Properties
Limited data are available for this compound, but comparisons can be inferred from analogs:
Notes:
- Halogen Influence: Bromine’s polarizability increases intermolecular forces, raising melting/boiling points compared to non-halogenated ethers.
- Fluorine Impact : The 3-fluoro group may enhance thermal stability due to strong C-F bonds, contrasting with methyl groups that could lower melting points via steric hindrance .
Preparation Methods
Reaction Mechanism and Conditions
-
Alkoxide Formation : 3-Fluorophenol is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, forming the 3-fluorophenoxide ion.
-
Nucleophilic Attack : The phenoxide ion displaces bromide from 2-bromobenzyl bromide in an SN₂ mechanism, yielding the target ether.
Optimized Parameters :
-
Solvent : DMF enhances ionic solubility and stabilizes the transition state.
-
Base : K₂CO₃ provides moderate basicity, minimizing competing elimination reactions.
-
Temperature : Reactions proceed efficiently at 75–80°C over 12–24 hours.
Representative Data :
| Starting Material | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Bromobenzyl bromide | K₂CO₃ | DMF | 12 | 78 |
| 3-Fluorophenol | Cs₂CO₃ | DMSO | 8 | 82 |
The use of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) shortens reaction times but increases costs.
Copper-Catalyzed Coupling Strategies
Ullmann-type couplings offer an alternative route under catalytic conditions, particularly for substrates sensitive to strong bases.
Catalytic System Design
A copper(I) catalyst (e.g., CuSCN or CuI) facilitates the coupling of 2-bromophenol with 3-fluorobenzyl halides in acetonitrile or ethyl acetate. The general protocol involves:
-
Ligand Selection : 1,10-Phenanthroline enhances catalytic activity by stabilizing Cu(I) intermediates.
-
Solvent Effects : Ethyl acetate (EtOAc) achieves full conversion at 75°C within 1 hour, outperforming DMF or THF.
Key Reaction Data :
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuSCN | None | CH₃CN | 25 | 65 |
| CuI | 1,10-Phenanthroline | EtOAc | 75 | 89 |
Side reactions, such as homocoupling of benzyl halides, are suppressed by maintaining a 1:1 stoichiometry of aryl halide to phenol.
Solid-Phase Synthesis for Scalability
Recent advances employ polymer-supported bases to simplify purification. For example, Amberlyst A-21 resin immobilizes K₂CO₃, enabling heterogeneous catalysis with minimal workup.
Advantages :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromobenzyl-(3-fluorophenyl)ether, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves benzyl protection of phenolic groups followed by Suzuki-Miyaura coupling with 3-fluorophenyl boronic acid. Microwave-assisted triflation (using N-Phenyl bis(trifluoromethanesulfonimide)) enhances reaction efficiency. Post-coupling steps may include hydrogenolysis for deprotection. Optimize solvent (e.g., DMF or THF), catalyst (Pd(PPh₃)₄), and temperature (80–120°C) to improve yield .
| Key Reaction Parameters | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | DMF/THF (anhydrous) |
| Temperature | 80–120°C (microwave or reflux) |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) |
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm aryl ether linkages and substituent positions. For example:
- ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 4.5–5.0 ppm (benzyl CH₂).
- ¹³C NMR : Signals for Br- and F-substituted carbons (δ 115–135 ppm).
- Mass spectrometry (EI or ESI) validates molecular weight (expected [M⁺] ~ 295–300 Da). Cross-reference with NIST spectral libraries for brominated ethers .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer : Store at 4°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture (hydrolysis risk for benzyl ethers). Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase). Stability studies suggest <5% degradation over 6 months at –20°C .
Q. What role does this compound play in medicinal chemistry or drug discovery?
- Methodological Answer : It serves as a scaffold for neuroprotective agents due to its aryl ether motif, which mimics natural product frameworks. Functionalize the bromine site for cross-coupling (e.g., introducing amines or heterocycles). Assess bioactivity via in vitro assays (e.g., kinase inhibition or cytotoxicity screening) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields or byproduct formation during synthesis?
- Methodological Answer : Perform Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Use LC-MS to identify byproducts (e.g., debrominated intermediates). For example, if Suzuki coupling yields drop below 60%, screen alternative ligands (e.g., XPhos) or additives (K₂CO₃ vs. Cs₂CO₃) .
Q. What advanced analytical techniques are suitable for studying its environmental fate or degradation products?
- Methodological Answer : Employ GC-MS/MS with electron capture detection (ECD) for trace analysis in environmental matrices. Compare retention times with bromodiphenyl ether standards (e.g., BDE-2, CAS 6876-00-2). Degradation pathways (e.g., photolysis) can be tracked via high-resolution mass spectrometry (HRMS) .
Q. How does the compound interact with biomolecular targets, and what computational methods validate these interactions?
- Methodological Answer : Conduct molecular docking (AutoDock Vina) to predict binding to enzymes like acetylcholinesterase. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For example, a ΔG binding energy < –7 kcal/mol suggests strong affinity. Compare with analogs lacking the 3-fluorophenyl group .
Q. What strategies mitigate challenges in scaling up the synthesis without compromising purity?
- Methodological Answer : Transition from batch to continuous flow reactors for safer handling of bromine intermediates. Implement in-line FTIR for real-time monitoring. Use crystallization (e.g., ethanol/water antisolvent) instead of chromatography for bulk purification. Pilot studies show >90% purity at 100 g scale .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
